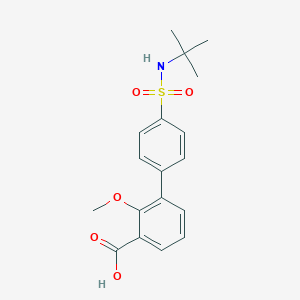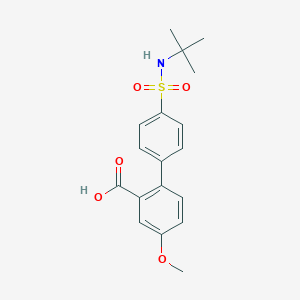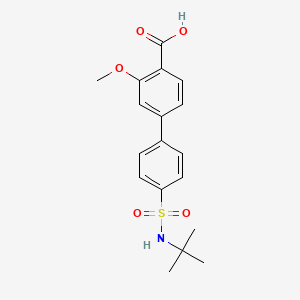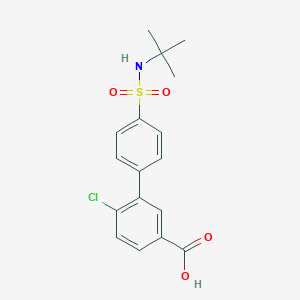
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is an important intermediate to synthesize various compounds and has been used in the synthesis of a variety of drugs, pesticides, and other compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, inhibitors of phospholipase A2, and inhibitors of cyclooxygenase-2. It has also been used in the synthesis of a variety of organic dyes and pigments.
Wirkmechanismus
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) acts as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of an ionic bond between the two molecules, which results in the formation of a new compound.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, phospholipase A2, and cyclooxygenase-2, as well as to inhibit the activity of a variety of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have an anti-inflammatory effect, as well as to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its relatively low cost, which makes it an attractive option for many researchers. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble complexes with other compounds.
Zukünftige Richtungen
The potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) are vast. One potential future direction is to explore its use in the synthesis of novel drugs and other compounds. Additionally, researchers could explore its potential for use in the synthesis of new organic dyes and pigments, as well as its potential for use in the synthesis of new biologically active compounds. Furthermore, researchers could explore its potential for use in the development of new drug delivery systems and its potential for use in the development of new drug formulations. Finally, researchers could explore its potential for use in the development of new diagnostic and therapeutic agents.
Synthesemethoden
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) can be synthesized using a two-step reaction. The first step involves the reaction of 4-t-butylsulfamoylbenzoic acid with nitrobenzene in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting 4-t-butylsulfamoyl-4-nitrobenzoic acid with anhydrous hydrogen chloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields a 95% pure product.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)15-10-12(19(22)23)6-9-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRAOZNNIRRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413249.png)
![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)
![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413264.png)